Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
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Overview
Description
Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a quaternary ammonium group, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of diethylamine with epichlorohydrin to form a hydroxypropyl intermediate.
Etherification: The hydroxypropyl intermediate is then reacted with tetradecanol in the presence of a strong acid catalyst to form the tetradecyloxypropyl derivative.
Quaternization: The final step involves the reaction of the tetradecyloxypropyl derivative with 2-(2-methyl-1-oxoallyl)oxyethyl chloride to form the quaternary ammonium chloride compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of corresponding alcohols and amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, altering membrane permeability and function. This compound can also interact with proteins, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness
Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific structure, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring interaction with both hydrophobic and hydrophilic environments.
Properties
CAS No. |
94086-80-3 |
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Molecular Formula |
C27H54ClNO4 |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
diethyl-(2-hydroxy-3-tetradecoxypropyl)-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C27H54NO4.ClH/c1-6-9-10-11-12-13-14-15-16-17-18-19-21-31-24-26(29)23-28(7-2,8-3)20-22-32-27(30)25(4)5;/h26,29H,4,6-24H2,1-3,5H3;1H/q+1;/p-1 |
InChI Key |
MWDVKZPXJYZJAK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C(=C)C)O.[Cl-] |
Origin of Product |
United States |
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